

Validating the Structure of 3-Iodo-2-methylphenol: A Comparative NMR Analysis

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Compound of Interest

Compound Name: **3-Iodo-2-methylphenol**

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A definitive guide for researchers on the structural verification of **3-Iodo-2-methylphenol** using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with its structural isomers, supported by predicted and experimental data, and outlines standard experimental protocols.

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose, offering detailed information about the molecular structure of a compound. This guide focuses on the validation of the **3-Iodo-2-methylphenol** structure, providing a comparative analysis of its ¹H and ¹³C NMR data against its structural isomers.

Predicted and Experimental NMR Data Comparison

To confirm the identity of **3-Iodo-2-methylphenol**, a thorough analysis of its ¹H and ¹³C NMR spectra is essential. The following tables summarize the predicted NMR data for **3-Iodo-2-methylphenol** and the experimental data for its isomers, highlighting the key differences that allow for unambiguous identification.

¹H NMR Spectral Data Comparison of Iodo-2-methylphenol Isomers

Proton	3-Iodo-2-methylphenol (Predicted)	4-Iodo-2-methylphenol (Experimental)	5-Iodo-2-methylphenol (Predicted)	6-Iodo-2-methylphenol (Predicted)
-OH	~5.0-6.0 ppm (s, br)	~5.0 ppm (s, br)	~5.0-6.0 ppm (s, br)	~5.0-6.0 ppm (s, br)
-CH ₃	~2.2 ppm (s)	2.25 ppm (s)	~2.2 ppm (s)	~2.3 ppm (s)
H-4	~7.3 ppm (d)	7.48 ppm (d, J=2.3 Hz)	~7.0 ppm (dd)	~7.1 ppm (d)
H-5	~6.8 ppm (t)	6.95 ppm (dd, J=8.4, 2.3 Hz)	~7.2 ppm (d)	~6.7 ppm (t)
H-6	~7.1 ppm (d)	6.75 ppm (d, J=8.4 Hz)	~6.8 ppm (d)	-

Note: Predicted values are based on standard NMR prediction software and analysis of similar structures. Experimental data for 4-Iodo-2-methylphenol is sourced from publicly available spectral databases.

¹³C NMR Spectral Data Comparison of Iodo-2-methylphenol Isomers

Carbon	3-Iodo-2-methylphenol (Predicted)	4-Iodo-2-methylphenol (Experimental)	5-Iodo-2-methylphenol (Predicted)	6-Iodo-2-methylphenol (Predicted)
C-1 (-OH)	~155 ppm	153.2 ppm	~156 ppm	~152 ppm
C-2 (-CH ₃)	~125 ppm	129.8 ppm	~123 ppm	~118 ppm
C-3 (-I)	~95 ppm	139.2 ppm	~135 ppm	~132 ppm
C-4	~132 ppm	86.1 ppm	~125 ppm	~128 ppm
C-5	~120 ppm	131.2 ppm	~118 ppm	~120 ppm
C-6	~128 ppm	115.8 ppm	~129 ppm	~115 ppm
-CH ₃	~16 ppm	20.2 ppm	~16 ppm	~18 ppm

Note: Predicted values are based on standard NMR prediction software and analysis of similar structures. Experimental data for 4-Iodo-2-methylphenol is sourced from publicly available spectral databases.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural validation. The following is a generalized protocol for ¹H and ¹³C NMR analysis of iodo-methylphenol compounds.

Sample Preparation:

- Sample Purity: Ensure the sample of **3-Iodo-2-methylphenol** is of high purity to avoid signals from contaminants.
- Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be used. Chloroform-d (CDCl₃) is a common choice for phenol derivatives.
- Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Parameters:

- ¹H NMR:
 - Spectrometer Frequency: 300-600 MHz
 - Number of Scans: 16-64
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Spectral Width: -2 to 12 ppm

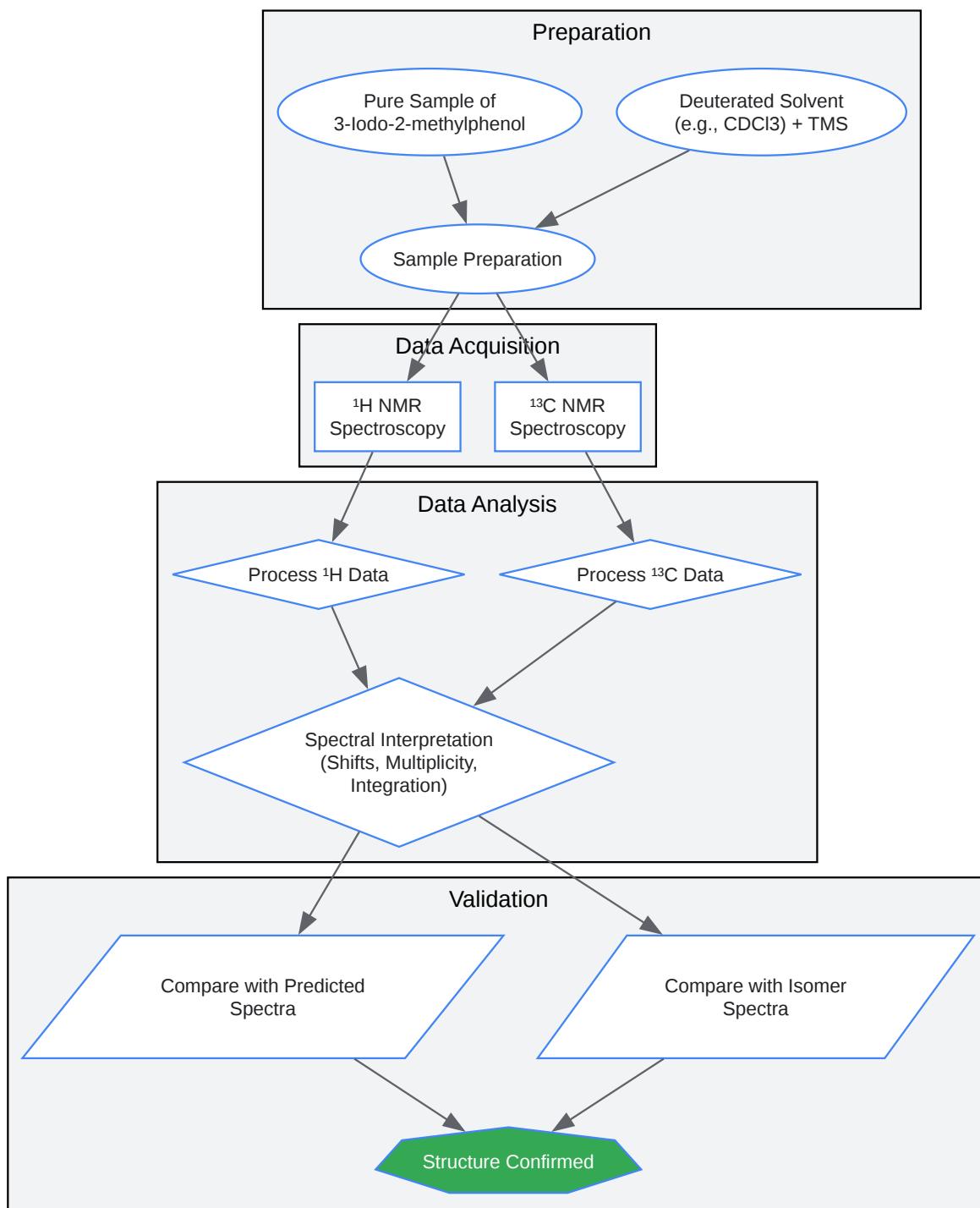
- ^{13}C NMR:
 - Spectrometer Frequency: 75-150 MHz
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: 0 to 220 ppm

Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
- Phase and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.
- Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- Peak Picking and Integration: All peaks are identified, and their chemical shifts are recorded. For ^1H NMR, the signals are integrated to determine the relative number of protons.

Visualization of the Validation Workflow

The logical flow of validating a chemical structure using NMR spectroscopy can be visualized as follows:

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Caption: Workflow for the validation of **3-Iodo-2-methylphenol** structure using NMR.

By following this comprehensive guide, researchers can confidently validate the structure of **3-Iodo-2-methylphenol** and distinguish it from its isomers, ensuring the integrity of their chemical studies and downstream applications.

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